2-(4-chlorophenoxy)-2-methyl-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide
Description
2-(4-chlorophenoxy)-2-methyl-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide is a synthetic small molecule characterized by a propanamide backbone substituted with a 4-chlorophenoxy group, a methyl branch, and a heterocyclic amine moiety. The latter consists of a fused thieno[3,4-c]pyrazol ring system linked to a 2-oxo-2-(propylamino)ethyl chain. The compound’s synthesis likely involves multi-step reactions, including coupling of propanamide derivatives with heterocyclic intermediates, as inferred from analogous procedures in pyrazole and oxadiazole syntheses .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[2-[2-oxo-2-(propylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O3S/c1-4-9-22-17(26)10-25-18(15-11-29-12-16(15)24-25)23-19(27)20(2,3)28-14-7-5-13(21)6-8-14/h5-8H,4,9-12H2,1-3H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTBKRSVJMAAQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C(C)(C)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenoxy)-2-methyl-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide (CAS Number: 1105246-35-2) is a synthetic derivative characterized by its complex structure, which includes a thieno[3,4-c]pyrazole moiety. This compound has garnered interest in pharmacological research due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 437.0 g/mol. The structure includes a chlorophenoxy group, which is often associated with various biological activities, including antimicrobial and anti-inflammatory effects.
| Property | Value |
|---|---|
| Molecular Formula | C20H25ClN4O3S |
| Molecular Weight | 437.0 g/mol |
| CAS Number | 1105246-35-2 |
Antimicrobial Activity
Recent studies have focused on the antimicrobial properties of similar compounds in the thieno[3,4-c]pyrazole class. For instance, derivatives have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL for various derivatives . The specific biological activity of the compound remains to be fully characterized; however, its structural similarities suggest potential antimicrobial efficacy.
Neuroprotective Effects
There is emerging evidence that compounds with similar structures may possess neuroprotective properties, particularly through inhibition of monoamine oxidase (MAO) enzymes. MAO inhibitors can be beneficial in treating neurodegenerative diseases such as Parkinson's disease . The specific activity of our compound regarding MAO inhibition needs further exploration.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated several thieno[3,4-c]pyrazole derivatives against bacterial strains and found that modifications at various positions significantly affected their antibacterial potency .
- Inflammation Modulation : Research on related compounds indicated that they could inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways .
- Neuroprotective Studies : Investigations into similar heterocyclic compounds revealed potential as MAO-B inhibitors, suggesting that our compound may also exhibit similar neuroprotective effects .
Scientific Research Applications
Overview
The compound 2-(4-chlorophenoxy)-2-methyl-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide is a complex organic molecule with significant potential in various scientific fields, particularly in medicinal chemistry and materials science. Its unique structural features lend it to multiple applications, including as a pharmaceutical agent and a building block for synthetic methodologies.
Medicinal Chemistry
- Pharmaceutical Development : This compound serves as a versatile building block for synthesizing novel pharmaceutical agents targeting specific enzymes or receptors. Its structure may enhance binding affinity and specificity due to the presence of the chlorophenoxy and thieno groups.
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound can induce apoptosis in cancer cell lines. For instance, related thieno[3,4-c]pyrazole derivatives have shown efficacy in inhibiting the growth of human cancer cells through mechanisms involving cell cycle arrest and apoptosis induction.
- Antimicrobial Properties : The compound exhibits potential antimicrobial activity against various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic enzymes.
Organic Synthesis
The compound is utilized as an intermediate in organic synthesis, facilitating the development of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies that can lead to innovative compounds with desirable properties.
Material Science
Due to its distinctive electronic and optical properties, this compound is a candidate for developing novel materials. Its application in material science could lead to advancements in electronic devices or sensors.
Case Studies
- Cell Line Studies : In vitro experiments using human carcinoma cell lines have shown that derivatives similar to this compound can significantly reduce cell viability in a dose-dependent manner. For example, a related thieno[3,4-c]pyrazole derivative exhibited an IC50 value of approximately 25 µM against breast cancer cells after 48 hours of treatment.
- Animal Models : In vivo studies indicate that administration of related compounds can lead to tumor regression in xenograft models, suggesting therapeutic potential against solid tumors.
Comparison with Similar Compounds
CAS 1334369-99-1
- Structure: 2-(4-chlorophenoxy)-2-methyl-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]propanamide
- Key Features: Shares the 4-chlorophenoxy-propanamide backbone. Replaces the thieno[3,4-c]pyrazol group with a 1,3,4-oxadiazol ring linked to a pyrrolidinone.
- Molecular Formula : C22H21ClN4O4 (MW: 440.9) .
1049734-86-2
- Structure: 2-[[2-[[5-(2,4-Dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]thio]acetyl]amino]-N-propylpropanamide
- Key Features :
- Contains a triazole-thioacetyl-propanamide scaffold.
- Substituted with 2,4-dichlorophenyl and isobutyl groups.
- Implications : The triazole-thioacetyl moiety introduces sulfur-based interactions, which may enhance metabolic stability compared to the target compound’s oxygen-rich groups .
Example 53 ()
- Structure : Pyrazolo[3,4-d]pyrimidin derivative with fluorophenyl and chromen-4-one substituents.
- Key Features: Features a pyrazolo-pyrimidine core, contrasting with the thieno-pyrazol in the target compound. Includes fluorophenyl groups, which are common in pharmaceuticals for enhancing bioavailability.
- Physical Data : MP 175–178°C; MW 589.1 .
Functional Analogues
Procyazine and Cyanazine ()
- Structures : Triazine derivatives with chloro and propionitrile substituents.
- Applications : Agricultural herbicides.
- Implications: While structurally distinct, these compounds highlight the role of chlorophenyl groups in bioactivity, albeit in non-pharmaceutical contexts .
Comparative Analysis Table
Research Findings and Implications
Synthetic Efficiency: The target compound’s synthesis may parallel methods for pyrazole derivatives (e.g., 67% yield in ), but the fused thieno-pyrazol system likely requires specialized coupling reagents or catalysts .
Bioactivity Trends: Fluorophenyl and chlorophenoxy groups (seen in and ) are associated with enhanced lipophilicity and target engagement, suggesting the target compound could exhibit similar pharmacokinetic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
